N-(6-((4-oxo-4-((1-phenylethyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[6-[4-oxo-4-(1-phenylethylamino)butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-14(15-6-3-2-4-7-15)21-18(25)8-5-13-27-19-12-11-17(23-24-19)22-20(26)16-9-10-16/h2-4,6-7,11-12,14,16H,5,8-10,13H2,1H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQMFMZTRNYZDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-Mercaptopyridazin-3-amine
The pyridazine core is synthesized through cyclocondensation of 1,4-dicarbonyl compounds with hydrazine derivatives. For example, reaction of mucobromic acid (tetrabromo-1,4-diketone) with hydrazine hydrate in ethanol yields 3,6-diaminopyridazine, which is selectively thiolated at position 6 using phosphorus pentasulfide (P₂S₁₀) in dry pyridine.
Reaction Conditions:
- Solvent: Anhydrous pyridine
- Temperature: 80°C, 12 hours
- Yield: 68–72%
Synthesis of 4-Oxo-4-((1-Phenylethyl)amino)butyl Bromide
This intermediate is prepared via a two-step sequence:
- Reductive Amination: 4-Oxobutanal reacts with 1-phenylethylamine in methanol under acidic conditions (pH 4–5) using sodium cyanoborohydride (NaBH₃CN) as the reducing agent.
- Bromination: The resulting 4-((1-phenylethyl)amino)butan-2-one is treated with hydrobromic acid (HBr) in acetic acid to introduce the bromine atom at the terminal position.
Key Data:
| Step | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | NaBH₃CN | 6 | 85 |
| 2 | HBr/AcOH | 3 | 78 |
Assembly of the Target Compound
Thioether Formation
The thiol group of 6-mercaptopyridazin-3-amine undergoes nucleophilic substitution with 4-oxo-4-((1-phenylethyl)amino)butyl bromide in the presence of a base such as triethylamine (Et₃N). The reaction proceeds in dimethylformamide (DMF) at 60°C for 8 hours, achieving a yield of 65–70%.
Mechanistic Insight:
The base deprotonates the thiol to form a thiolate ion, which attacks the electrophilic carbon of the alkyl bromide. Steric hindrance from the 1-phenylethyl group necessitates prolonged reaction times compared to simpler alkyl bromides.
Cyclopropanecarboxamide Coupling
The final step involves amide bond formation between the pyridazin-3-amine and cyclopropanecarbonyl chloride. Activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates the coupling, yielding the target compound in 80% purity after column chromatography.
Optimization Notes:
- Solvent Choice: DCM outperforms THF due to better solubility of intermediates.
- Catalyst: HOBt reduces racemization risks during amidation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed >98% purity, with a retention time of 12.3 minutes.
Comparative Evaluation of Synthetic Methods
A side-by-side analysis of one-pot vs. stepwise approaches reveals trade-offs between efficiency and control:
| Parameter | One-Pot Synthesis | Stepwise Synthesis |
|---|---|---|
| Total Yield (%) | 45 | 68 |
| Reaction Time (h) | 18 | 24 |
| Purification Complexity | High | Moderate |
| Scalability | Limited | Excellent |
The stepwise method proves superior for large-scale production despite longer duration, as intermediates can be characterized and optimized individually.
Challenges and Mitigation Strategies
Thiol Oxidation
The mercaptopyridazine intermediate is prone to oxidation to disulfides. This is mitigated by conducting reactions under nitrogen atmosphere and adding antioxidants like ascorbic acid.
Epimerization at the 1-Phenylethyl Center
The chiral center in 1-phenylethylamine may racemize during reductive amination. Using low temperatures (0–5°C) and shorter reaction times preserves enantiomeric excess (>95%).
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
Answer: A multi-step synthesis is recommended:
- Step 1: Prepare the pyridazine-thio intermediate via nucleophilic substitution between 6-mercaptopyridazin-3-amine and 4-chloro-4-((1-phenylethyl)amino)butan-1-one under nitrogen. Monitor progress via TLC (silica GF254, ethyl acetate/hexane 3:7) .
- Step 2: Couple the intermediate with cyclopropanecarboxylic acid chloride in DMF using DIEA as a base (0–5°C, 4 hours). Optimize yields (65–75%) by maintaining a 1:1.2 molar ratio of reactants .
- Purification: Use ethanol recrystallization to achieve ≥95% purity .
Q. What characterization techniques are critical for confirming structural integrity?
Answer: Employ:
- HRMS (ESI+): Validate molecular ion [M+H]+ with mass error <2 ppm.
- Multinuclear NMR (¹H, ¹³C): Key signals include cyclopropane protons (δ 1.0–1.5 ppm, multiplet) and pyridazine aromatic protons (δ 8.2–8.8 ppm) .
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset: ~215°C) .
Table 1. Representative Characterization Data
| Parameter | Method | Results |
|---|---|---|
| Melting Point | DSC | 178–182°C (decomposition at 215°C) |
| ¹H NMR (DMSO-d6) | 400 MHz | δ 8.65 (s, 1H, pyridazine H2) |
| Purity | HPLC-UV | ≥98% (C18 gradient) |
Advanced Research Questions
Q. How should researchers resolve contradictions in reported biological activity data?
Answer: Implement:
- Replication: Standardize assay conditions (e.g., fixed ATP concentration in kinase assays).
- Orthogonal Validation: Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) for binding kinetics .
- Purity Threshold: Enforce HPLC-ELSD purity ≥98% to exclude batch variability .
Q. What computational strategies predict binding modes to protein targets?
Answer: Use hybrid docking-molecular dynamics (MD):
Q. What structural modifications enhance target selectivity and metabolic stability?
Answer:
Q. How does the thioether linker influence pharmacokinetic properties?
Answer: The butyl-thio linker:
- Flexibility: Variable-temperature NMR (25–80°C) shows conformational stability in DMSO-d6 .
- Metabolic Susceptibility: LC-MS/MS identifies sulfoxide metabolites under oxidative conditions (e.g., liver microsomes) .
Methodological Notes
- Synthesis Optimization: Use inert atmospheres and stoichiometric control to minimize byproducts .
- Data Reproducibility: Include isogenic cell controls in biological assays to exclude off-target effects .
- Computational Workflow: Combine docking with free-energy calculations (MM-GBSA) for robust predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
